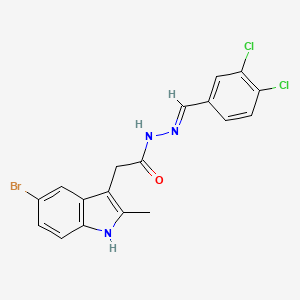![molecular formula C17H13N3O4S B3883959 2-imino-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B3883959.png)
2-imino-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one
Overview
Description
2-imino-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one, also known as NITD-688, is a small molecule inhibitor that has shown potential in the treatment of infectious diseases. This compound was first synthesized in 2010 by a team of researchers led by Professor Paul S. Kwon at the National University of Singapore. Since then, NITD-688 has been the subject of several scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in the field of drug discovery.
Mechanism of Action
The mechanism of action of 2-imino-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one involves the inhibition of viral RNA synthesis. Specifically, this compound targets the viral RNA-dependent RNA polymerase, which is essential for the replication of RNA viruses. By inhibiting this enzyme, this compound prevents the virus from replicating and spreading.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral drug. In addition, this compound has been found to have good pharmacokinetic properties, including high oral bioavailability and good tissue distribution.
Advantages and Limitations for Lab Experiments
One advantage of using 2-imino-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one in lab experiments is its broad-spectrum activity against multiple viruses. This makes it a useful tool for studying the replication and pathogenesis of different viral infections. However, one limitation of using this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on 2-imino-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one. One direction is to further explore its antiviral activity against other RNA viruses, such as influenza virus and respiratory syncytial virus. Another direction is to investigate its potential as a therapeutic agent for other infectious diseases, such as malaria and tuberculosis. Finally, future research could focus on optimizing the structure of this compound to improve its potency and selectivity, and to reduce any potential toxicity.
Scientific Research Applications
2-imino-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one has been found to be effective against a broad range of viruses, including dengue virus, Zika virus, and yellow fever virus. In a study published in the journal Nature in 2015, researchers showed that this compound inhibited the replication of dengue virus in vitro and in vivo, and reduced the severity of disease in a mouse model. Another study published in the journal Antimicrobial Agents and Chemotherapy in 2017 demonstrated that this compound inhibited the replication of Zika virus in vitro and in vivo, and protected against fetal infection in a mouse model.
Properties
IUPAC Name |
(5Z)-2-amino-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c18-17-19-16(21)15(25-17)9-12-3-1-2-4-14(12)24-10-11-5-7-13(8-6-11)20(22)23/h1-9H,10H2,(H2,18,19,21)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIZGSFYXMRZAB-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N=C(S2)N)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-[(4-bromobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3883876.png)
![2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B3883894.png)
![1-[3-(2-ethoxyphenoxy)propyl]pyrrolidine](/img/structure/B3883898.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883899.png)
![N-[2-(3-isopropylphenoxy)ethyl]-1-butanamine hydrochloride](/img/structure/B3883906.png)

![3-{[(4-fluorophenyl)sulfonyl]amino}-4-methoxybenzamide](/img/structure/B3883914.png)


![N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-furohydrazide](/img/structure/B3883937.png)

![3-{[1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B3883948.png)
![6-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B3883966.png)
![N-(2-furylmethyl)-N-{2-[2-(1-methyl-3-phenylpropylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3883970.png)
